1-Phenylnonan-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
20452-78-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-phenylnonan-3-ol |
InChI |
InChI=1S/C15H24O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,8,11-13H2,1H3 |
InChI Key |
GWMRZKNAZLBSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Phenylnonan 3 Ol and Its Analogues
Total Synthesis Approaches to 1-Phenylnonan-3-ol
The construction of the this compound carbon skeleton can be achieved through several reliable synthetic strategies. These generally involve the formation of a key carbon-carbon bond between precursors that contribute the phenyl-ethyl and hexyl fragments of the molecule.
Multi-Step Linear and Convergent Syntheses
The synthesis of this compound is readily accomplished through established organometallic reactions. A common and effective method is the Grignard reaction, which exemplifies a convergent synthesis approach where two main fragments are joined in a single key step.
One such pathway involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For instance, the addition of hexylmagnesium bromide to 3-phenylpropanal (B7769412) would yield this compound after an acidic workup. Alternatively, the reaction can be performed by adding an ethylmagnesium bromide to 1-phenylheptan-1-one. A highly practical route involves the addition of a hexyl-based organometallic reagent to benzaldehyde, followed by further synthetic modifications.
Another linear approach involves the reduction of the corresponding ketone, 1-phenylnonan-3-one. This ketone can be synthesized via Friedel-Crafts acylation of benzene (B151609) with nonanoyl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Precursor Chemistry and Key Intermediates
For Grignard-based syntheses, the key intermediates are the organomagnesium halide (e.g., hexylmagnesium bromide) and a carbonyl compound. tamu.edumissouri.edu The Grignard reagent is typically prepared by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The carbonyl precursors, such as 3-phenylpropanal or 1-phenylnonan-3-one, can be sourced commercially or prepared through standard organic reactions. For example, 1-phenylnonan-3-one can be prepared from the oxidation of this compound, while 1-phenylnon-1-yn-3-ol serves as a precursor for both this compound and 3-hydroxy-1-phenylnonan-1-one. scispace.commdpi.com
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Benzaldehyde | C₇H₆O | Electrophilic carbonyl source |
| Hexylmagnesium Bromide | C₆H₁₃BrMg | Nucleophilic hexyl group source |
| 1-Phenylnonan-3-one | C₁₅H₂₂O | Ketone for reduction to the target alcohol |
| 3-Phenylpropanal | C₉H₁₀O | Aldehyde for addition of a hexyl nucleophile |
| Nonanoyl chloride | C₉H₁₇ClO | Acylating agent for Friedel-Crafts reaction |
Stereoselective and Enantioselective Synthesis of this compound
Creating the single stereocenter in this compound with a specific three-dimensional orientation requires advanced asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure samples of the alcohol.
Asymmetric Carbon-Carbon Bond Formation
The most direct way to establish the chiral center is through an asymmetric carbon-carbon bond-forming reaction where the nucleophilic addition to a prochiral carbonyl group is controlled by a chiral influence.
A powerful method for the enantioselective synthesis of secondary alcohols is the catalytic addition of organometallic reagents to aldehydes. A notable example is the addition of alkylzirconium reagents, which can be generated in situ from alkenes. This approach avoids the need to prepare and handle more reactive organometallic compounds like organolithiums or Grignards.
In a specific application, (R)-1-phenylnonan-3-ol has been synthesized via the enantioselective addition of an alkylzirconium reagent to 3-phenylpropanal. The alkylzirconium nucleophile is generated in situ by the hydrozirconation of 1-hexene (B165129) using Schwartz's reagent (Cp₂ZrHCl). The asymmetric addition to the aldehyde is catalyzed by a chiral titanium complex. This method provides the target alcohol with good yield and moderate enantioselectivity. mdpi.com
Table 2: Enantioselective Synthesis of (R)-1-phenylnonan-3-ol
| Parameter | Value/Condition | Reference |
|---|---|---|
| Product | (R)-1-phenylnonan-3-ol | mdpi.com |
| Yield | 40% | mdpi.com |
| Enantiomeric Excess (ee) | 74% | mdpi.com |
| Nucleophile Precursor | 1-Hexene | mdpi.com |
| Electrophile | 3-Phenylpropanal | mdpi.com |
| Catalyst System | Chiral titanium-(Ph-BINMOL) complex with ZnBr₂ | mdpi.com |
This catalytic approach is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups.
Another well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. numberanalytics.comslideshare.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product. uwindsor.ca
Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com For the synthesis of a chiral alcohol like this compound, a strategy involving an asymmetric alkylation of an N-acyl oxazolidinone can be employed. researchgate.netyork.ac.uk For example, an oxazolidinone derived from a chiral amino alcohol can be acylated with propionyl chloride. Deprotonation with a base like lithium diisopropylamide (LDA) forms a specific Z-enolate, where one face is shielded by the steric bulk of the auxiliary. york.ac.uk Subsequent alkylation with a hexyl halide (e.g., 1-bromohexane) occurs stereoselectively on the less hindered face. Finally, reductive cleavage of the auxiliary (e.g., with LiBH₄) furnishes the desired chiral this compound.
Asymmetric allylation of aldehydes is another powerful technique that can be adapted for this purpose. tandfonline.comrsc.org In this method, a chiral catalyst or a chiral allylboronate reagent is used to control the addition of an allyl group to an aldehyde like benzaldehyde. nih.govwikipedia.org The resulting homoallylic alcohol can then be further elaborated to this compound through functional group transformations.
Diastereoselective Control in Functionalization Reactions
The introduction of new stereogenic centers into molecules that already contain chiral elements requires precise control to favor the formation of one diastereomer over others. This control is often dictated by the steric and electronic properties of the existing chiral center and the reagents used.
Influence of Vicinal Chirality on Stereoselectivity
The presence of a stereogenic center adjacent (vicinal) to a reacting center can profoundly influence the stereochemical outcome of a reaction, a phenomenon known as 1,2-asymmetric induction. msu.edu When a new stereocenter is created next to an existing one, the transition states leading to the different diastereomeric products are no longer equal in energy. The steric bulk and electronic nature of the substituents on the existing chiral center will direct the incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. msu.edu
Several models have been proposed to predict the outcome of such reactions. For instance, in the reduction of a chiral ketone, the Felkin-Anh model is often used to predict the major diastereomer. acs.org This principle is critical in the synthesis of complex molecules where multiple stereocenters are installed sequentially. In the context of analogues of this compound, if a functionalization reaction were to occur on a carbon atom adjacent to the existing chiral center at C-3, the stereochemistry of this hydroxyl-bearing carbon would dictate the stereochemical outcome of the new center.
Research into the diastereoselective reduction of N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters demonstrates this principle effectively. acs.org By selecting specific reducing agents, either the syn or anti diastereomer of the corresponding γ-hydroxy product can be obtained in high yields and with excellent diastereomeric ratios (>95:5). acs.org For example, using LiAlH(O-t-Bu)₃ under chelation control favors the anti product, while using NB-Enantride under Felkin-Anh control yields the syn product. acs.org This highlights how reagent choice can overcome or enhance the inherent facial bias created by vicinal chirality.
The table below illustrates the effect of different reagents on the diastereoselective reduction of a chiral keto ester, a reaction analogous to those used to create vicinal stereocenters in similar structures.
Table 1: Reagent-Dependent Diastereoselective Reduction of a Chiral Keto Ester Data derived from studies on analogous systems.
| Reducing Agent | Control Model | Diastereomeric Ratio (anti:syn) | Yield (%) |
|---|---|---|---|
| LiAlH(O-t-Bu)₃ / EtOH | Chelation Control | >95:5 | 80 |
Diastereoselective Dichlorination Protocols
Diastereoselective dichlorination is a powerful tool for introducing two chlorine atoms across a double bond with a specific spatial arrangement. For precursors to this compound, such as a chiral allylic alcohol, the stereochemistry of the dichlorination can be controlled by the existing hydroxyl group. Studies on the vicinal dichlorination of chiral secondary Z-allylic alcohol derivatives have shown that high diastereoselectivity can be achieved. researchgate.net
A plausible synthetic route to a dichlorinated analogue of this compound could involve the dichlorination of a precursor like (S)-1-phenylnon-1-en-3-ol. The existing stereocenter at C-3 would direct the approach of the chlorinating agent. Depending on the reaction mechanism (e.g., formation of a chloronium ion intermediate), the nucleophilic attack by the chloride ion would occur preferentially from one face, leading to a major diastereomer. The choice of chlorinating agent and reaction conditions is crucial for maximizing this selectivity. This method allows for the creation of two new contiguous stereocenters with predictable relative stereochemistry, providing a valuable intermediate for further synthetic transformations.
Biocatalytic Synthesis and Biotransformations for this compound Production
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole microbial cells can perform complex chemical transformations with high regio- and stereoselectivity under mild conditions. mdpi.com
Enzymatic Routes for Enantiopure Alcohol Synthesis
The production of enantiomerically pure alcohols is a significant application of biocatalysis, often achieved through the kinetic resolution of a racemic mixture. nih.gov In this process, an enzyme selectively catalyzes the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
For the synthesis of enantiopure this compound, a common strategy is the lipase-catalyzed transesterification or acetylation of the racemic alcohol. Lipases, such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Candida rugosa, are widely used for this purpose due to their broad substrate scope and high enantioselectivity. nih.govbioline.org.br In a typical resolution, racemic this compound could be incubated with a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), producing (R)-1-phenylnonan-3-yl acetate (B1210297) while leaving the (S)-1-phenylnonan-3-ol largely unreacted. The resulting ester and unreacted alcohol can then be separated. The enantiomeric excess of both the product and the remaining substrate depends on the enzyme's selectivity (E-value). nih.gov
Table 2: Common Enzymes Used in the Kinetic Resolution of Racemic Alcohols This table presents enzymes known for their efficacy in resolving analogous chiral alcohols.
| Enzyme | Source Organism | Common Application |
|---|---|---|
| Lipase B (CAL-B) | Candida antarctica | Acetylation/transesterification of secondary alcohols |
| Lipase (PFL) | Pseudomonas fluorescens | Hydrolysis/esterification of a wide range of esters/alcohols |
| Lipase (CRL) | Candida rugosa | Regio- and enantioselective hydroxylation and resolution |
Microbial Transformations of Related Substrates
Whole-cell microbial biotransformations provide a powerful method for introducing functional groups, such as hydroxyl groups, onto a non-activated carbon backbone with high selectivity. mdpi.comnih.gov This approach is particularly useful for hydroxylating hydrophobic compounds like alkylbenzenes. ufs.ac.za
The production of this compound could be achieved by the microbial hydroxylation of a related substrate, such as 1-phenylnonane. Various microorganisms, particularly fungi and yeasts, are known to possess cytochrome P450 monooxygenases that can catalyze the introduction of oxygen into non-activated C-H bonds. ufs.ac.za For example, the yeast Yarrowia lipolytica is known for its ability to utilize and transform hydrophobic substrates like n-alkanes and fatty acids. ufs.ac.za Fungi such as Aspergillus niger and Fusarium oxysporum have also been shown to hydroxylate a variety of organic compounds, including steroids and terpenes. bioline.org.bruni-greifswald.de
In a typical process, the substrate (1-phenylnonane) would be added to a culture of the selected microorganism. The microbial cells would then transform the substrate, and the desired product, this compound, could be extracted from the culture medium. The regio- and stereoselectivity of the hydroxylation would be determined by the specific enzymes present in the chosen microbial strain. mdpi.com This method offers a direct route to chiral alcohols from inexpensive starting materials. mdpi.com
Chemical Transformations and Derivatization of 1 Phenylnonan 3 Ol
Regioselective and Stereoselective Functionalization
The presence of a chiral center at the C-3 position and the reactivity of the hydroxyl group are key factors in the regioselective and stereoselective functionalization of 1-phenylnonan-3-ol.
Selective Oxidation and Reduction Reactions
The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, 1-phenylnonan-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromate-based reagents like pyridinium chlorochromate (PCC). The general scheme for this oxidation is presented below:
| Reactant | Reagent | Product |
| This compound | Oxidizing Agent (e.g., PCC, DMP) | 1-Phenylnonan-3-one |
Conversely, the reduction of the corresponding ketone, 1-phenylnonan-3-one, can lead to the formation of this compound. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. For instance, the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically results in a racemic or diastereomeric mixture of the alcohol. However, stereoselective reduction can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. These methods allow for the preferential formation of one enantiomer of this compound.
Derivatization at the Hydroxyl Group
The hydroxyl group of this compound is a prime site for derivatization, enabling the introduction of various functional groups and the modification of the compound's physical and chemical properties. Common derivatization reactions include esterification and etherification.
Esterification: this compound can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base. For example, the reaction with acetyl chloride in the presence of a base like pyridine yields 1-phenylnonan-3-yl acetate (B1210297).
Etherification: The formation of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reaction with methyl iodide would yield 3-methoxy-1-phenylnonane.
Carbon Skeleton Modifications and Elaboration
Modifications to the carbon skeleton of this compound can be employed to synthesize a range of structurally diverse molecules.
Chain Extension and Shortening Strategies
Chain Extension: The carbon chain of this compound can be extended through various synthetic methodologies. One approach involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed to a carboxylic acid, effectively adding a carbon atom to the chain.
Chain Shortening: While less common, chain shortening strategies can be envisioned. For instance, oxidative cleavage of a derivative of this compound could potentially be employed to shorten the carbon chain.
Introduction of Additional Stereocenters
The introduction of new stereocenters into the this compound framework can lead to the synthesis of complex stereoisomers. One strategy involves the epoxidation of an unsaturated derivative of this compound. For example, if a double bond is introduced into the nonyl chain, subsequent epoxidation would create two new stereocenters. The stereochemical outcome of the epoxidation can often be controlled by the choice of epoxidizing agent and the directing influence of the existing hydroxyl group.
Rearrangement Reactions and Mechanistic Investigations
While specific rearrangement reactions of this compound are not extensively documented, its structure suggests the potential for certain types of rearrangements under specific conditions. For instance, under acidic conditions, dehydration of the alcohol could occur, leading to the formation of an alkene. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
Furthermore, carbocation-mediated rearrangements, such as a Wagner-Meerwein rearrangement, could be possible if a carbocation is generated at a suitable position. msu.edu For example, if the hydroxyl group were protonated and eliminated to form a secondary carbocation at C-3, a hydride or phenyl shift from an adjacent position could potentially occur to form a more stable carbocation, leading to a rearranged product. Mechanistic investigations of such potential rearrangements would likely involve isotopic labeling studies and computational analysis to elucidate the reaction pathways and transition states. mdpi.com
Gold-Catalyzed Rearrangement Pathways
Gold catalysts, particularly gold(I) complexes, are known for their ability to activate carbon-carbon multiple bonds due to their soft Lewis acidic nature. acs.org This property makes them highly effective in catalyzing the rearrangement of molecules containing alkyne or allene functionalities, which are structurally related to precursors of this compound. The reactions often proceed through intramolecular cyclization or hydroalkoxylation pathways.
Gold(I)-catalyzed intramolecular hydroalkoxylation of allenols is a well-established method for forming cyclic ethers. nih.govacs.org In a typical reaction, the gold(I) catalyst activates the allene moiety, making it susceptible to nucleophilic attack by the tethered hydroxyl group. This process is generally rapid and reversible, leading to the formation of a C-O bond. nih.gov The turnover-limiting step is often the protodeauration of a mono(gold) vinyl complex. nih.gov
The general mechanism for the gold(I)-catalyzed intramolecular hydroalkoxylation of an allenol involves the following key steps:
Coordination of the gold(I) catalyst to the allene.
Intramolecular nucleophilic attack by the hydroxyl group to form a vinyl gold intermediate.
Protodeauration to release the cyclic ether product and regenerate the active catalyst.
An off-cycle bis(gold) vinyl species can sometimes form, which acts as a catalyst reservoir. nih.govacs.org The efficiency and outcome of these reactions can be influenced by the catalyst, solvent, and the structure of the allenol substrate. acs.org
| Substrate Type | Catalyst | Product Type | Key Mechanistic Feature |
|---|---|---|---|
| γ-Hydroxy Allenes | (L)AuOTs | Substituted Tetrahydropyrans | Reversible C-O bond formation nih.gov |
| δ-Hydroxy Allenes | (Ph3P)AuOTf | Substituted Oxepanes | Turnover-limiting protodeauration nih.gov |
Sulfonylation of Allenol Analogues
The sulfonylation of allenic systems or their propargyl alcohol precursors provides a direct route to allenyl sulfones, which are valuable synthetic intermediates. The reaction of propargyl alcohols, which can be considered precursors to the allenol analogues of this compound, with sulfinamides or sodium sulfinates is a common method for this transformation. researchgate.netorganic-chemistry.org
A regio- and chemoselective sulfonylation of propargyl alcohols with sulfinamides can be achieved using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter. organic-chemistry.org This method is notable for proceeding without the need for a metal catalyst or an oxidant. The reaction mechanism is believed to involve the activation of the hydroxyl group of the propargyl alcohol by HFIP, which facilitates the formation of an allenyl carbocation intermediate. This intermediate is then attacked by the sulfur atom of the sulfinamide. Subsequent hydrolysis yields the multi-substituted allenyl sulfone. organic-chemistry.org
Key features of this transformation include:
Catalyst- and Oxidant-Free Conditions : The reaction is promoted by the solvent (HFIP), making it a milder and potentially more environmentally friendly process. organic-chemistry.org
High Regioselectivity : The reaction provides straightforward access to multi-substituted allenyl sulfones with good control over the position of the sulfonyl group. organic-chemistry.org
Broad Substrate Scope : The method is effective for a variety of tertiary and secondary propargyl alcohols. organic-chemistry.org
| Reactants | Promoter/Solvent | Product | Key Intermediate | Yield |
|---|---|---|---|---|
| Propargyl Alcohol + Sulfinamide | HFIP | Allenyl Sulfone | Allenyl Carbocation organic-chemistry.org | High organic-chemistry.org |
| Propargyl Alcohol + Sodium Sulfinate | Brønsted Acid | Allenyl Sulfone | Allenyl Carbocation researchgate.net | Moderate to Excellent researchgate.net |
Role As a Synthetic Intermediate and Chiral Building Block
Precursor in the Synthesis of Complex Molecular Architectures
The framework of 1-Phenylnonan-3-ol is a foundational element for building intricate molecular designs, including those with multiple stereocenters and elaborate functional groups.
While chiral alcohols are fundamental building blocks in the iterative synthesis of polyacetate and polypropionate natural products, specific literature detailing the direct application of this compound in these particular synthetic sequences is not extensively documented in the reviewed sources. The general strategy, however, involves the repeated aldol (B89426) addition or similar carbon-carbon bond-forming reactions where chiral alcohols or their derivatives are used to control the stereochemistry of the growing chain.
The utility of phenyl-substituted nonanol structures in building complex molecular frameworks is well-established. Through carefully designed synthetic routes, these alcohols serve as key intermediates for creating more elaborate structures. For instance, allylation procedures have been used to generate highly substituted nonanol derivatives. psu.edu An example is the synthesis of (3S,6S)-6-Benzoyloxy-9-(tert-butyldiphenylsiloxy)-5-methylene-1-phenyl-nonan-3-ol, a complex molecule featuring multiple functional groups and stereocenters, which highlights the role of the this compound backbone in constructing sophisticated molecular architectures. psu.edu The synthesis of (R)-1-phenylnonan-3-ol itself with 74% enantiomeric excess has been achieved via the catalytic enantioselective addition of alkylzirconium reagents to aliphatic aldehydes, underscoring its accessibility as a chiral building block. mdpi.com
| Precursor Aldehyde | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Phenylpropanal | Hexylzirconocene | (R)-1-phenylnonan-3-ol | 40% | 74% | mdpi.com |
Access to Diverse Functionalized Derivatives
The hydroxyl group of this compound is a key site for functionalization, allowing its conversion into a wide array of other compound classes.
Vicinal amino alcohols are critical structural motifs in many biologically active compounds and chiral ligands. mdpi.com Synthetic strategies have been developed to produce these compounds from precursors structurally similar to this compound. A notable method involves the stereoselective reaction of 1-substituted cyclopropanols with chiral N-tert-butanesulfinyl imines. acs.orgnih.gov This approach generates enolized zinc homoenolates that react with high regio- and stereoselectivity. nih.gov A pertinent example is the synthesis of (RS,3S,4S)-4-Amino-N-(tert-butanesulfinyl)-3-phenylnona-1,8-dien-3-ol, a complex vicinal amino alcohol, demonstrating a pathway to introduce an amino group adjacent to the hydroxyl-bearing carbon on a 3-phenylnonanol framework. nih.gov
| Reactant 1 (Cyclopropanol) | Reactant 2 (Sulfinyl Imine) | Product | Yield | Diastereomeric Ratio | Reference |
| 1-Phenylcyclopropanol | (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | (RS,3R,4R)-4-Amino-N-(tert-butanesulfinyl)-3,6-diphenylhex-1-en-3-ol | 65% | 95:5 | acs.org |
| 1-Hex-5-en-1-ylcyclopropan-1-ol | (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | (RS,3S,4S)-4-Amino-N-(tert-butanesulfinyl)-3-phenylnona-1,8-dien-3-ol | 61% | >95:5 | nih.gov |
The oxidation of the secondary alcohol in this compound or the hydration of a related alkyne precursor provides access to valuable 3-hydroxyketones and their derivatives. Gold-catalyzed hydration of 1-phenylnon-1-yn-3-ol, for example, selectively yields 3-hydroxy-1-phenylnonan-1-one. scispace.comucl.ac.uk Similarly, the oxidation of related boronic ester precursors can lead to 3-hydroxy-1-phenylnonan-2-one. core.ac.uk Another related transformation involves the copper acetate-mediated oxidation of (Z)-1-Phenyl-4-(tributylstannyl)non-4-en-3-ol, which, after chromatographic purification, yields 4-Oxo-1-phenylnonan-3-yl acetate (B1210297). tu-dortmund.de These methods showcase the conversion of the this compound scaffold into ketone-containing structures.
| Starting Material | Catalyst/Reagent | Product | Reference |
| 1-Phenylnon-1-yn-3-ol | PPh3AuNTf2 / Aniline | 3-Hydroxy-1-phenylnonan-1-one | scispace.comucl.ac.uk |
| (S,E)-2,2'-(1-phenylnon-1-ene-2,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | NaBO3·4H2O | (S)-3-hydroxy-1-phenylnonan-2-one | core.ac.uk |
| (Z)-1-Phenyl-4-(tributylstannyl)non-4-en-3-ol | Copper (II) Acetate | 4-Oxo-1-phenylnonan-3-yl acetate | tu-dortmund.de |
Alcohols related to this compound can serve as precursors for the synthesis of dienes. The synthesis of (RS,3S,4S)-4-Amino-N-(tert-butanesulfinyl)-3-phenylnona-1,8-dien-3-ol inherently demonstrates the construction of a diene framework on a C9 chain containing a 3-phenyl-3-ol motif. nih.gov Furthermore, phenyl-substituted propanol (B110389) intermediates are known to undergo dehydration under certain conditions, such as heating or with acid catalysis, to form unsaturated products. google.com While this is sometimes an undesirable side reaction, it points to a potential synthetic route for creating dienes from this compound through controlled elimination reactions. Ene-yne metathesis is another powerful, though challenging, strategy for producing 1,3-dienes with high atom efficiency. nih.gov
Structural Analogues in Natural Product Synthesis Initiatives
The strategic value of this compound as a chiral building block is further underscored by the synthesis and utilization of its structural analogues. In the field of natural product synthesis, modifying the core structure of a chiral intermediate like this compound allows for the construction of a diverse range of complex molecular architectures. These analogues, often featuring variations in saturation and functionalization, serve as versatile platforms for introducing specific stereochemical and electronic properties into target molecules.
Research into the catalytic enantioselective addition of organometallic reagents to aldehydes has produced several key structural analogues of this compound. These initiatives demonstrate the controlled synthesis of related chiral alcohols with high enantiomeric purity, which are crucial for the total synthesis of natural products. bocsci.commdpi.com For example, the catalytic addition of alkylzirconium reagents to aliphatic aldehydes has been successfully employed to synthesize not only (R)-1-phenylnonan-3-ol but also its unsaturated counterparts. mdpi.com
Key unsaturated analogues that have been synthesized include (E,R)-1-phenylnon-1-en-3-ol and (R)-1-phenylnon-1-yn-3-ol. mdpi.com The synthesis of these compounds provides access to chiral intermediates where the phenylpropyl moiety is modified to include double or triple bonds. These features are valuable for subsequent transformations, such as cross-coupling reactions or metathesis, in a synthetic route. nih.gov The synthesis of the propargylic alcohol (R)-1-phenylnon-1-yn-3-ol has also been reported through gold-catalyzed hydroamination reactions of the corresponding alkyne. ucl.ac.uk
The table below summarizes the research findings for the synthesis of these analogues, highlighting the yields and enantiomeric excess (ee) achieved.
| Compound | Synthetic Method | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-1-Phenylnonan-3-ol | Catalytic enantioselective addition of alkylzirconium reagent to aldehyde | 40% | 74% | mdpi.com |
| (E,R)-1-Phenylnon-1-en-3-ol | Catalytic enantioselective addition of alkylzirconium reagent to aldehyde | 35% | 78% | mdpi.com |
| (R)-1-Phenylnon-1-yn-3-ol | Catalytic enantioselective addition of alkylzirconium reagent to aldehyde | 43% | 56% | mdpi.com |
| 1-Phenylnona-1,4-dien-3-ol | Diallyl alcohol synthesis | 89% | 77% | ru.nl |
Further extending the structural diversity, more complex analogues have been prepared. The synthesis of (RS,3R,4R)-4-Amino-N-(tert-butanesulfinyl)-3-phenylnona-1,8-dien-3-ol demonstrates the incorporation of both an amino group and a second vinyl group into the this compound framework. acs.org Such functionalized building blocks are particularly valuable as they introduce multiple reactive handles and stereocenters in a single step, streamlining the synthesis of complex nitrogen-containing natural products like alkaloids and amino sugars. ru.nlacs.org
These synthetic initiatives showcase how the fundamental this compound structure can be systematically modified. Each analogue represents a unique chiral building block, providing synthetic chemists with a toolbox of intermediates to tackle the challenges of assembling stereochemically rich natural products. researchgate.netnih.gov The ability to generate these analogues with high stereocontrol is a testament to the advancements in asymmetric synthesis and catalysis. sigmaaldrich.com
Occurrence and Phytochemical Investigations
Isolation and Characterization from Botanical Sources
Phytochemical analyses have successfully identified 1-Phenylnonan-3-ol derivatives in several plant families. These investigations typically involve extraction of plant material, followed by chromatographic separation and spectroscopic analysis to elucidate the structures of the isolated compounds.
Artabotrys odoratissimus R.Br., a member of the Annonaceae family, is a large woody shrub known for its fragrant flowers. ijiset.comphytojournal.com Phytochemical studies of its leaves have revealed a rich and diverse profile of secondary metabolites, including terpenoids, flavonoids, and alkaloids. phytojournal.comacademicjournals.orgresearchgate.net
A GC-MS study of the fatty oil fractions from the leaves of A. odoratissimus led to the identification of a related compound, 5-methyl-9-phenylnonan-3-ol. csic.esresearchgate.net This compound was identified among fifteen other constituents by comparing its retention time and interpreting its mass spectrum. csic.esresearchgate.net The presence of this and other phenyl-substituted compounds highlights the metabolic capacity of this plant to synthesize such structures. academicjournals.orgscispace.comacademicjournals.org Previous phytochemical investigations of the genus have also reported the presence of phenylcoumarins and xanthones. phytojournal.comacademicjournals.orgresearchgate.net
Alocasia macrorrhiza (L.) G. Don, a perennial herb from the Araceae family, is widely distributed in tropical and subtropical Asia. sci-hub.senih.gov The plant is known to be rich in various alkaloids. sci-hub.sefrontiersin.org Phytochemical investigations into the rhizomes of A. macrorrhiza have led to the isolation of several novel piperidine (B6355638) alkaloids that incorporate a phenylnonane structural motif. sci-hub.senih.gov
Specifically, compounds such as (2S,3R,6R)-2-methyl-6-(1-phenylnonan-4-one-9-yl) piperidin-3-ol and (2S,3R,6R)-2-methyl-6-(1-phenylnonan-5-one-9-yl) piperidin-3-ol have been identified. nih.gov Further structural variations, including (2S,3R,6R)-2-methyl-6-(9-phenylnonyl)piperidin-3-ol, were also isolated, indicating a series of related natural products within the plant. nih.gov The structural elucidation of these complex molecules was achieved using spectroscopic methods, including 1D and 2D NMR. sci-hub.se These findings point to A. macrorrhiza as a significant source of complex alkaloids derived from phenylnonane precursors. sci-hub.sefrontiersin.orgresearchgate.net
Abelmoschus sagittifolius (Kurz) Merr., belonging to the Malvaceae family, is a medicinal and food plant used in traditional medicine, particularly in Vietnam and China. vjol.info.vnucl.ac.uk Phytochemical studies on the stem tuber of this plant have resulted in the isolation of an isomeric structure of this compound. researchgate.net
A study identified (R)-9-phenylnonan-2-ol from the stem tuber of A. sagittifolius. researchgate.net This compound is a constitutional isomer of this compound, differing in the position of the hydroxyl group on the nonane (B91170) chain. The isolation of this isomer, alongside other compounds like hibiscone B and lasiodiplodin, was confirmed through spectroscopic analysis. researchgate.net While many studies on A. sagittifolius have focused on other classes of compounds like sesquiterpenoids and flavonoids, this finding reveals its capability to produce simpler phenylalkanoid structures. vjol.info.vnresearchgate.netvnu.edu.vnvnu.edu.vn
Table 1: Phenylnonanol-related Compounds from Botanical Sources
| Compound Name | Botanical Source | Plant Part |
|---|---|---|
| 5-Methyl-9-phenylnonan-3-ol | Artabotrys odoratissimus | Leaves |
| (2S,3R,6R)-2-methyl-6-(1-phenylnonan-4-one-9-yl) piperidin-3-ol | Alocasia macrorrhiza | Rhizomes |
| (2S,3R,6R)-2-methyl-6-(9-phenylnonyl)piperidin-3-ol | Alocasia macrorrhiza | Rhizomes |
| (R)-9-Phenylnonan-2-ol | Abelmoschus sagittifolius | Stem Tuber |
Putative Biosynthetic Pathways and Precursors
The biosynthesis of this compound in plants, while not explicitly detailed in the literature, can be inferred from established pathways for the formation of its constituent parts: the phenyl ring and the alkyl chain.
The biosynthesis of phenylpropanoids, which form the basis of the phenyl group, typically starts from the amino acid L-phenylalanine. This precursor is derived from the shikimate pathway. The initial step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This core unit can then be further modified.
The nonane alkyl chain is likely derived from fatty acid biosynthesis. This process involves the sequential addition of two-carbon units from acetyl-CoA. For a nine-carbon chain, the synthesis would likely involve precursors from the fatty acid pool, potentially undergoing chain elongation and modification. The coupling of the phenylpropanoid unit with the alkyl chain could occur via several mechanisms, such as a polyketide synthase (PKS)-like pathway, which can utilize various starter units (like benzoyl-CoA) and extender units (like malonyl-CoA) to build the carbon skeleton.
The final step in the formation of this compound would be the stereospecific reduction of a ketone precursor, 1-phenylnonan-3-one. This conversion is typically catalyzed by enzymes known as carbonyl reductases or alcohol dehydrogenases, which are dependent on cofactors such as NADPH or NADH.
The presence of the ketone-containing alkaloid in Alocasia macrorrhiza, (2S,3R,6R)-2-methyl-6-(1-phenylnonan-4-one-9-yl) piperidin-3-ol, and its corresponding reduced form, (2S,3R,6R)-2-methyl-6-(9-phenylnonyl)piperidin-3-ol, strongly suggests the action of such a reductase enzyme within the plant. nih.gov Similarly, the formation of the hydroxyl group in 5-methyl-9-phenylnonan-3-ol in Artabotrys odoratissimus and (R)-9-phenylnonan-2-ol in Abelmoschus sagittifolius would necessitate a similar enzymatic reduction of their respective ketone precursors. csic.esresearchgate.net While specific enzymes for these exact substrates have not been isolated, the widespread occurrence of carbonyl-reducing enzymes in plant secondary metabolism supports this putative final step.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field instruments allow for detailed analysis of chemical shifts, spin-spin coupling, and through-bond or through-space correlations.
High-Field ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis
Analysis of the one-dimensional ¹H and ¹³C NMR spectra provides the initial and most crucial data for identifying the chemical environment of each proton and carbon atom in 1-phenylnonan-3-ol.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, reveals distinct signals for each type of proton. mdpi.com The aromatic protons of the phenyl group appear as a multiplet in the downfield region of approximately δ 7.26–7.07 ppm. mdpi.com The proton on the carbon bearing the hydroxyl group (the carbinol proton) is observed as a multiplet around δ 3.65–3.49 ppm. mdpi.com The two sets of methylene (B1212753) protons adjacent to the phenyl group and the carbinol carbon appear as multiplets at δ 2.78–2.56 ppm and δ 1.78–1.61 ppm, respectively. mdpi.com The long aliphatic hexyl chain and the hydroxyl proton produce a series of overlapping multiplets further upfield, from δ 1.45–1.12 ppm, with a singlet for the OH proton at δ 1.51 ppm. mdpi.com Finally, the terminal methyl group of the nonane (B91170) chain gives a characteristic triplet at approximately δ 0.81 ppm, with a coupling constant (J) of about 6.8 Hz, indicative of its coupling to the adjacent methylene group. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. For this compound, the spectrum shows the phenyl carbons resonating between δ 125.9 and 142.4 ppm. mdpi.com Specifically, the carbon atom to which the ethyl-alcohol chain is attached (C1' of the phenyl ring) is found at δ 142.4 ppm, while the other aromatic carbons appear at δ 128.6, 128.5, and 125.9 ppm. mdpi.com The carbinol carbon (C3) is characteristically found at δ 71.6 ppm. mdpi.com The carbons of the ethyl linker (C1 and C2) are observed at δ 39.2 and 32.2 ppm, respectively. mdpi.com The remaining carbons of the hexyl chain appear in the aliphatic region, with signals at δ 37.7, 32.0, 29.5, 25.7, 22.8, and the terminal methyl carbon at δ 14.2 ppm. mdpi.com
Table 1: ¹H NMR Data for this compound in CDCl₃. mdpi.com
Table 2: ¹³C NMR Data for this compound in CDCl₃. mdpi.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure. beilstein-journals.orgtandfonline.comepa.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. magritek.comyoutube.com For this compound, a COSY spectrum would show a cross-peak between the H-9 triplet and the H-8 methylene protons, confirming their adjacency. It would also trace the connectivity along the entire alkyl chain, showing correlations from H-8 to H-7, H-7 to H-6, and so on, up to the H-3 carbinol proton. Crucially, it would show correlations between H-3 and the methylene protons at H-2 and H-4, and between H-2 and H-1, confirming the entire carbon backbone. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). columbia.eduhmdb.ca An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at 71.6 ppm, confirming their assignment as H-3 and C-3, respectively. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). columbia.eduacs.org This is vital for connecting different spin systems separated by quaternary carbons or heteroatoms. In this compound, HMBC would show correlations from the H-1 protons (δ ~2.7 ppm) to the aromatic quaternary carbon (δ 142.4 ppm) and the ortho-aromatic carbons (δ 128.6 ppm), firmly establishing the link between the alkyl chain and the phenyl ring. It would also show correlations from the carbinol proton (H-3) to carbons C-1, C-2, C-4, and C-5, providing further confirmation of the molecular skeleton. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space correlations between protons that are in close spatial proximity. While often used for complex stereochemical analysis, in a molecule like this compound, it could show correlations between the ortho-protons of the phenyl ring and the H-1 protons, confirming their spatial relationship.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. vscht.cz The IR spectrum of this compound is characterized by several key absorption bands. pg.edu.plspecac.compressbooks.pub
A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group; the broadness is due to intermolecular hydrogen bonding. libretexts.org The spectrum also displays signals corresponding to the phenyl group: C-H stretching vibrations for sp²-hybridized carbons appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz Aromatic C=C stretching vibrations give rise to characteristic, often sharp, absorptions in the 1600-1450 cm⁻¹ region. libretexts.org
The aliphatic portions of the molecule are evidenced by strong C-H stretching bands for sp³-hybridized carbons appearing just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range. pressbooks.pub Finally, a strong C-O stretching vibration for the secondary alcohol is expected in the fingerprint region, typically around 1100 cm⁻¹. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound. vscht.czlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight and, through analysis of fragmentation patterns, clues about the molecule's substructures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. amazonaws.comumich.edu For this compound, the molecular formula is C₁₅H₂₄O. nih.gov The calculated monoisotopic mass for this formula is 220.182715385 Da. nih.gov An experimental HRMS measurement using a technique like Electrospray Ionization (ESI) would typically find a value for a related ion, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, that matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula. mdpi.comumich.edu
Fragmentation Pattern Interpretation
Electron Impact (EI) mass spectrometry causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that acts as a molecular fingerprint. libretexts.orglibretexts.org For this compound, several key fragmentation pathways are expected:
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. For this compound, a peak at m/z 202 (220 - 18) would be observed. mdpi.comlibretexts.org
Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are prone to cleavage. libretexts.org
Cleavage between C2 and C3 would lead to the loss of a benzyl (B1604629) radical (C₇H₇•).
Cleavage between C3 and C4 results in the loss of a hexyl radical (C₆H₁₃•), producing a fragment ion [C₉H₁₁O]⁺ at m/z 149.
Benzylic/Tropylium (B1234903) Ion: One of the most common and prominent fragmentation patterns for compounds containing a benzyl moiety is the formation of the tropylium cation. This involves cleavage of the bond between C1 and C2 to form a benzyl cation [C₇H₇]⁺, which rearranges to the stable tropylium ion. This results in a very strong base peak at m/z 91. mdpi.com
Other Fragments: Additional fragments observed in the experimental mass spectrum include m/z 131, 117, 105, and 104, which arise from further fragmentation and rearrangements of the primary fragments. mdpi.com The peak at m/z 104 likely corresponds to the styrene (B11656) radical cation, formed by McLafferty rearrangement and subsequent fragmentation.
The combination of the molecular ion's exact mass and the logical interpretation of these fragmentation pathways provides powerful confirmatory evidence for the structure of this compound. mdpi.commiamioh.edu
Optical Rotation and Chiral Analytical Techniques
Chirality, or 'handedness', is a fundamental property of this compound, arising from the stereocenter at the C3 carbon. Enantiomers, which are non-superimposable mirror images, often exhibit identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light. This differential interaction is termed optical activity and is the basis for several characterization techniques. libretexts.org
Specific rotation ([α]) is an intrinsic physical property of a chiral compound and is defined as the angle to which a solution of the compound at a specific concentration and path length rotates plane-polarized light at a given temperature and wavelength. wikipedia.org The sign of the rotation, positive (+) for dextrorotatory or negative (-) for levorotatory, indicates the direction of rotation. libretexts.org For enantiomers, the magnitude of the specific rotation is identical, but the sign is opposite. libretexts.org
In the context of this compound, specific rotation measurements are instrumental in assigning the configuration of a synthesized sample, provided a literature value for an enantiomerically pure or enriched sample exists. Research has established the specific rotation for the (R)-enantiomer of this compound. In one study, (R)-1-phenylnonan-3-ol with an enantiomeric excess (ee) of 74% was found to be levorotatory, exhibiting a specific rotation of -10.5°. mdpi.compubcompare.ai Another report cites a specific rotation of -8.2° for a sample with 72% ee. mdpi.com The negative sign confirms that the (R)-enantiomer is the levorotatory one. This data is crucial for correlating the stereochemical outcome of asymmetric syntheses.
Reported Specific Rotation Values for (R)-1-Phenylnonan-3-ol
| Enantiomeric Excess (ee) | Specific Rotation ([α]) | Temperature | Wavelength | Concentration (c) | Solvent | Reference |
|---|---|---|---|---|---|---|
| 74% | -10.5° | 26°C | D-line | 3.8 g/100mL | Methylene chloride (CH₂Cl₂) | mdpi.com |
| 72% | -8.2° | 21°C | D-line | 0.3 g/100mL | Chloroform (CHCl₃) | mdpi.com |
While polarimetry confirms the net optical activity of a sample, it does not provide a direct measure of the ratio of enantiomers. For this, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. aocs.org These transient, differing interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The relative area of the two peaks in the chromatogram gives a precise determination of the enantiomeric excess (ee). tcichemicals.com
The enantiomeric excess of this compound has been successfully determined using chiral HPLC. mdpi.com Although the specific chromatogram for this compound is not detailed in the available literature, the conditions for a very close structural analog, (E,R)-1-phenylnon-1-en-3-ol, have been reported, demonstrating the applicability of the method. mdpi.com The separation was achieved on a polysaccharide-based chiral column, which is a common and effective type of CSP for resolving alcohol enantiomers.
Chiral HPLC Conditions for an Analog of this compound
| Parameter | Condition |
|---|---|
| Analyte | (E)-1-phenylnon-1-en-3-ol |
| Column | Phenomenex® LUX Cellulose-1 |
| Mobile Phase | Hexane/Isopropanol (98:2) |
| Flow Rate | 1.0 mL/min |
| Temperature | Room Temperature |
| Retention Time (R-enantiomer) | 16.1 min |
| Retention Time (S-enantiomer) | 27.6 min |
Data from reference mdpi.com. These conditions illustrate a successful separation of a closely related chiral alcohol, indicating a similar methodology is effective for this compound.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For chiral molecules, single-crystal X-ray diffraction can unambiguously establish the relative stereochemistry between multiple stereocenters and, crucially, the absolute configuration of the molecule. chem-soc.si
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component. This breaks Friedel's Law, which states that the intensities of reflections from the (hkl) and (–h–k–l) planes of the crystal are equal. wikipedia.org The small intensity differences between these "Bijvoet pairs" can be measured and used to determine the true, absolute handedness of the crystal structure. A key metric in this analysis is the Flack parameter, which refines to a value near 0 if the modeled absolute configuration is correct and near 1 if the inverted structure is correct. nih.govwikipedia.org
As of the current literature, a single-crystal X-ray structure for this compound has not been reported. The compound is described as an oil, which would preclude analysis by single-crystal X-ray diffraction unless a suitable crystalline derivative can be prepared. mdpi.com The absolute configuration of (R)-1-phenylnonan-3-ol has been assigned by comparing its sign of optical rotation to literature values and by analogy to the outcomes of similar, well-established asymmetric reactions. mdpi.com While this is a chemically sound and widely accepted practice, it remains an indirect assignment. A definitive confirmation would require either the successful crystallization of this compound itself or a solid derivative, followed by a complete X-ray crystallographic analysis.
Computational and Theoretical Chemistry Studies of 1 Phenylnonan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For organic compounds such as 1-phenylnonan-3-ol, these calculations can elucidate electron distribution, orbital energies, and reactivity, providing a detailed picture of its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Orbital Analysis (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. physchemres.orgchemrevlett.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Electron-donating ability |
| ELUMO | -1.0 to 0.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.5 | Chemical reactivity and stability |
Conformational Analysis and Molecular Geometry Optimization
| Parameter | Atom(s) Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-O (alcohol) | 1.43 Å |
| Bond Length | O-H (alcohol) | 0.97 Å |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| Bond Angle | C-O-H | 108.5° |
| Bond Angle | C-C-C (aromatic) | 119.5° - 120.5° |
| Dihedral Angle | H-O-C-C | ~60° (gauche) or 180° (anti) |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to interpret and confirm experimental results. mdpi.comschrodinger.com By simulating spectra for proposed structures, a direct comparison can be made with measured data to validate molecular identity and conformation.
Computational NMR and IR Spectrum Prediction
Theoretical calculations can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. DFT calculations can determine the NMR shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govresearchgate.net These predicted shifts are instrumental in assigning experimental NMR signals and can help differentiate between isomers or conformers. mdpi.com
Similarly, the vibrational frequencies of the molecule can be calculated. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. Due to systematic errors in calculations (such as the harmonic approximation), the computed frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov For this compound, key predicted vibrations would include the O-H stretching of the alcohol, C-H stretching from both the alkyl chain and the phenyl ring, C-O stretching, and aromatic C=C bending modes.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3750 (unscaled) | 3600 - 3200 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Aromatic C=C Bending | 1600 - 1450 | 1600 - 1450 |
| C-O Stretch | ~1050 | 1150 - 1050 |
UV-Vis Absorption Wavelength Calculations
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). medium.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. scirp.org For this compound, the primary electronic transitions responsible for UV absorption are the π → π* transitions within the phenyl ring's conjugated system.
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net While the accuracy of the predicted λmax can vary depending on the functional and basis set used, the results are highly valuable for assigning experimental spectral peaks to specific electronic transitions. medium.combeilstein-journals.org
Analysis of Intermolecular and Supramolecular Interactions in Crystal Structures
For this compound, the key functional groups that would govern its supramolecular assembly are the hydroxyl (-OH) group, the phenyl (-C₆H₅) ring, and the long aliphatic nonyl chain. The expected interactions would include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. In a crystal lattice, it would likely form O-H···O hydrogen bonds, creating chains or more complex networks that are often the primary organizing force in the packing of alcohols. ias.ac.in
C-H···π Interactions: The electron-rich phenyl ring can interact with C-H bonds from the alkyl chains of neighboring molecules. These interactions, while weaker than classical hydrogen bonds, are directional and play a significant role in the precise arrangement of molecules. researchgate.net
π-π Stacking: Phenyl rings of adjacent molecules can stack on top of each other. The geometry of this stacking (parallel-displaced or T-shaped) influences the density and stability of the crystal.
Van der Waals Forces: The long, flexible nonyl chain would contribute significantly to the crystal packing through numerous, non-directional van der Waals interactions. These forces are crucial for filling space efficiently and are a major contributor to the total sublimation energy of the crystal. ias.ac.in
Computational tools like Hirshfeld surface analysis can generate a 3D surface that maps these intermolecular contacts, with different colors indicating the type and relative strength of the interactions, providing a visual fingerprint of the crystal's supramolecular environment. researchgate.netresearchgate.net
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Computational Analysis Method | Expected Contribution |
| Hydrogen Bonding | Hydroxyl group (O-H···O) | X-ray Diffraction, QTAIM | Strong, directional; likely forms primary structural motifs (e.g., chains). ias.ac.in |
| C-H···π Interactions | Phenyl ring and C-H from alkyl chains | Hirshfeld Surface Analysis, DFT | Moderate, directional; contributes to orienting molecules. researchgate.net |
| π-π Stacking | Phenyl-Phenyl | X-ray Diffraction, DFT | Moderate; influences packing density. |
| Van der Waals Forces | Nonyl chains (C-H···H-C) | Hirshfeld Surface Analysis | Weak, non-directional but numerous; contributes significantly to lattice energy. ias.ac.in |
Emerging Research Directions and Future Perspectives
Development of Advanced Catalytic Systems for Highly Selective Synthesis
The synthesis of chiral alcohols in high enantiomeric purity is a cornerstone of modern organic chemistry. For 1-Phenylnonan-3-ol, research is increasingly focused on developing advanced catalytic systems that offer high yield and exceptional stereocontrol, moving beyond classical stoichiometric methods. A significant area of development is the catalytic enantioselective addition of organometallic reagents to aldehydes.
One notable advancement is the enantioselective addition of alkylzirconium reagents to aliphatic aldehydes, which has been successfully applied to the synthesis of (R)-1-phenylnonan-3-ol. mdpi.comnih.gov This method involves the in situ generation of an alkylzirconium nucleophile via the hydrozirconation of an alkene (such as 1-nonene) with the Schwartz reagent (Cp₂ZrHCl). nih.govmdpi.com The subsequent addition to 3-phenylpropanal (B7769412) is facilitated by a chiral catalyst system. mdpi.comnih.gov
A reported system employs a chiral (Ra,S)-Ph-BINMOL ligand in combination with titanium isopropoxide and zinc bromide as additives. nih.gov This multi-component catalytic environment proceeds under mild conditions to yield (R)-1-phenylnonan-3-ol with a 40% yield and 74% enantiomeric excess (ee). mdpi.com The key advantage of this approach is the avoidance of pre-made, often pyrophoric, organometallic reagents like Grignard or organolithium compounds, enhancing the safety and operational simplicity of the process. nih.govmdpi.com
Future work in this area will likely focus on several key aspects:
Ligand Development: The design of new chiral ligands is paramount. Research into novel phosphine, diene, or N-heterocyclic carbene (NHC) ligands could lead to catalysts with improved activity and enantioselectivity, potentially pushing the ee for this compound synthesis beyond 99%. uni-muenchen.desigmaaldrich.comcalis.edu.cn
Metal Screening: While zirconium and titanium have shown promise, exploring other transition metals like rhodium, iridium, or nickel for asymmetric transfer hydrogenation of the precursor ketone (1-phenylnonan-3-one) or for other addition reactions could open new synthetic pathways. organic-chemistry.orguclm.es
Reaction Optimization: Fine-tuning reaction parameters such as solvent, temperature, and catalyst loading remains crucial for maximizing both yield and selectivity on an industrial scale.
Table 1: Example of an Advanced Catalytic System for (R)-1-Phenylnonan-3-ol Synthesis
| Catalyst System Components | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cp₂ZrHCl (Schwartz Reagent), (Ra,S)-Ph-BINMOL (Ligand), Ti(OiPr)₄, ZnBr₂ | 1-Nonene + 3-Phenylpropanal | (R)-1-Phenylnonan-3-ol | 40% | 74% | mdpi.com, nih.gov |
**8.2. Exploration of Novel Biocatalytic Routes and Enzyme Engineering for this compound Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic routes for producing enantiopure this compound is a burgeoning field, primarily focusing on two strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.
Asymmetric Reduction of 1-Phenylnonan-3-one: The most direct biocatalytic route involves the reduction of the corresponding ketone, 1-phenylnonan-3-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, when supplied with a cofactor like NADPH or NADH, can exhibit exquisite stereoselectivity. However, a significant challenge is the substrate scope of naturally occurring enzymes, which may not efficiently accommodate the bulky phenylnonanone structure. Future research will heavily rely on enzyme engineering . Techniques like site-directed mutagenesis and directed evolution can be used to modify the enzyme's active site, enhancing its affinity for the substrate and improving stereoselectivity.
Kinetic Resolution of Racemic this compound: An alternative approach is the kinetic resolution of a pre-synthesized racemic mixture of this compound. Lipases are commonly employed for this purpose. In a typical procedure, the lipase (B570770) selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) more rapidly than the other, leaving the unreacted S-enantiomer in high enantiomeric purity. The success of this method depends on the enzyme's ability to differentiate between the two enantiomers, quantified by the enantioselectivity value (E). Research in this area focuses on screening diverse lipases (from microbial or fungal sources) and optimizing the reaction conditions, including the choice of acyl donor and solvent, to achieve a high E-value. researchgate.net
The development of robust, engineered enzymes tailored for long-chain phenylalkanols like this compound could enable sustainable and highly efficient production of single-enantiomer products.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. The synthesis of this compound is a prime candidate for integration with these modern platforms.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound via organometallic addition, a flow setup could involve pumping a solution of 3-phenylpropanal and a Grignard reagent (e.g., hexylmagnesium bromide, followed by a subsequent reaction) through separate inlets into a micro-mixing tee and then into a temperature-controlled reactor coil. The small reactor volume allows for superior heat dissipation, crucial for controlling highly exothermic organometallic reactions and minimizing side product formation.
Future directions include the development of fully automated synthesis platforms . Such a system would integrate:
Packed-Bed Reactors: Immobilized catalysts or scavenger resins could be packed into columns. For example, a solid-supported chiral catalyst could be used for asymmetric synthesis, or a quenching agent could be used to neutralize the reaction mixture post-synthesis, simplifying purification.
In-line Analysis: Techniques like IR or NMR spectroscopy could be integrated directly into the flow path to monitor reaction conversion and selectivity in real-time.
Automated Purification: The output from the reactor could be directly fed into a continuous purification system, such as automated liquid-liquid extraction or chromatography, to isolate the final product.
These integrated platforms would allow for rapid optimization of reaction conditions and on-demand production of this compound with high consistency and minimal manual intervention.
Computational Design of Functional Analogues and Derivatives of this compound
Computational chemistry provides powerful tools to predict molecular properties and guide the synthesis of new functional molecules. For this compound, computational design can accelerate the discovery of analogues and derivatives with tailored biological or material properties, well before they are synthesized in the lab.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By building a QSAR model for a set of phenylalkanols, researchers can predict the activity of new, unsynthesized analogues of this compound, helping to prioritize which derivatives to synthesize.
Molecular Docking: If a biological target (such as an enzyme or receptor) for this compound is identified, molecular docking simulations can be used to predict how designed analogues bind to the target's active site. This allows for the rational design of derivatives with potentially higher binding affinity and selectivity. For instance, modifications to the alkyl chain length or substitutions on the phenyl ring can be evaluated in silico to optimize interactions with the target.
Future research will leverage these computational tools to explore a vast chemical space around the this compound scaffold. This includes designing derivatives with improved potency, better metabolic stability, or novel physical properties for material science applications.
Table 2: Hypothetical Analogues of this compound for Computational Screening
| Analogue Name | Structural Modification | Potential Property to Investigate |
|---|---|---|
| 1-(4-Fluorophenyl)nonan-3-ol | Addition of a fluorine atom to the phenyl ring | Altered metabolic stability, modified binding interactions |
| 1-Phenylundecan-3-ol | Extension of the alkyl chain from hexyl to octyl | Increased lipophilicity, potential change in receptor fit |
| 1-(Naphthyl)nonan-3-ol | Replacement of phenyl with a naphthyl group | Enhanced π-stacking interactions in a binding pocket |
| 1-Phenyl-4,4-dimethylnonan-3-ol | Introduction of steric bulk near the alcohol | Increased metabolic stability, altered receptor selectivity |
Investigation of Structural Motifs in Undiscovered Natural Products
The discovery of natural products containing the this compound framework or closely related structures suggests that this motif may be a recurring building block in nature. Investigating its presence can guide the search for new, biologically active compounds.
A known example is the isolation of 5-methyl-9-phenylnonane-3-ol from the leaves of the medicinal plant Artabotrys odoratissimus. This discovery highlights that plants can synthesize complex phenylalkanols with variations on the basic C9 chain.
Furthermore, a highly related structural unit has been identified within complex alkaloids from Alocasia macrorrhiza. This plant produces piperidine (B6355638) alkaloids, such as (2S,3R,6R)-2-methyl-6-(1-phenylnonan-4-one-9-yl) piperidin-3-ol , which incorporate a phenylnonanone backbone. While not the exact alcohol, the presence of this long-chain phenylalkanone motif is significant. It suggests that a common biosynthetic precursor may be utilized by different plant species to generate a diverse family of natural products.
Future research in this domain will focus on:
Metabolomic Profiling: Using advanced analytical techniques like LC-MS/MS to screen plant and microbial extracts for mass signatures corresponding to this compound and its potential derivatives.
Genome Mining: Identifying biosynthetic gene clusters in organisms that produce related compounds. This could uncover the enzymatic machinery responsible for synthesizing the phenylalkanol backbone and lead to the discovery of novel natural products through genome-guided exploration.
The investigation of this structural motif in the vast, untapped library of natural products holds the potential to reveal new molecules with unique therapeutic or agrochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
